Chloroquine phosphate is an antimalarial compound derived from the quinoline family, primarily used for the prevention and treatment of malaria. Its chemical formula is and it has a molar mass of approximately 319.88 g/mol. The compound is characterized by its rapid absorption in the gastrointestinal tract, extensive distribution in body tissues, and a significant protein binding capacity ranging from 46% to 79% in plasma .
Chloroquine phosphate exhibits significant biological activity as an antimalarial agent. Its mechanism involves:
The synthesis of chloroquine phosphate can be achieved through several methods:
Chloroquine phosphate is primarily utilized for:
Interaction studies have highlighted several important aspects of chloroquine phosphate:
Chloroquine phosphate shares structural similarities with several other compounds in the quinoline family. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Hydroxychloroquine | Similar backbone | Longer half-life; used for lupus |
Mefloquine | Similar core structure | More potent against resistant malaria strains |
Primaquine | Quinoline derivative | Effective against liver stages of malaria |
Quinine | Alkaloid from cinchona bark | Historically significant antimalarial |
Chloroquine's unique properties include its high volume of distribution and specific mechanism targeting heme metabolism in malaria parasites, distinguishing it from other antimalarials that may target different pathways or mechanisms .
Chloroquine phosphate demonstrates marked differences in accumulation between pulmonary and hepatic tissues, driven by physicochemical properties and physiological conditions. In pulmonary systems, lung pH critically influences chloroquine partitioning. Mechanistic modeling reveals that reducing lung pH from 6.7 to 6.0 increases chloroquine’s lung-to-plasma partition coefficient (Kp) from 166 to 5,208, resulting in a 20-fold elevation in unbound lung exposure [1]. This pH-dependent accumulation arises from ion trapping, where chloroquine’s weak base properties (pKa = 8.1, 10.2) promote protonation in acidic lung compartments, enhancing tissue retention [1] [3].
In contrast, hepatic accumulation is less pH-sensitive but exhibits high baseline uptake due to active transport and lysosomal sequestration. Preclinical studies report liver-to-plasma concentration ratios exceeding 400:1, attributed to chloroquine’s affinity for hepatic parenchymal cells and lysosomes [3] [4]. Autophagy modulation further amplifies hepatic retention: chloroquine raises lysosomal pH, inhibiting autophagosome-lysosome fusion and causing accumulation of undegraded cellular components [2] [4]. This mechanism increases hepatocellular stress but also prolongs chloroquine’s hepatic half-life, with tissue concentrations persisting days after cessation [2] [4].
Table 1: Comparative Tissue Accumulation of Chloroquine Phosphate
Parameter | Pulmonary System | Hepatic System |
---|---|---|
Baseline Kp (pH 6.7) | 166 | >400 |
Kp at pH 6.0 | 5,208 | Unchanged |
Primary Accumulation Driver | Ion trapping | Lysosomal sequestration |
Disease Modulation | +30-fold in renal impairment [1] | +8-fold in ischemia [2] |
Allometric scaling of chloroquine phosphate requires accounting for nonlinear pharmacokinetics and disease-state modifications. Interspecies comparisons show that murine models underestimate human clearance rates due to higher metabolic activity in rodents. A 12-species allometric analysis (including human data) identified body surface area as the optimal scaling parameter, with clearance scaling to the 0.75 power of body weight [5] [6]. This relationship predicts human pediatric doses within 15% of observed values when adjusted for age-dependent cytochrome P450 activity [5].
Infection status significantly alters scaling outcomes. In Plasmodium chabaudi-infected mice, chloroquine’s elimination half-life extended from 40 minutes (healthy) to 410 minutes during high parasitemia, reflecting erythrocyte sequestration [6]. These findings emphasize the need for pathogen-specific scaling factors when extrapolating from malaria models to other infectious diseases.
Chloroquine phosphate’s blood-brain barrier (BBB) penetration remains undefined in the provided studies, though its high volume of distribution (Vd = 160–250 L/kg) suggests potential CNS access [3] [5]. Neuropharmacokinetic models must reconcile this extensive tissue distribution with limited clinical neurotoxicity reports. A proposed mechanism involves efflux transporters (e.g., P-glycoprotein) limiting net brain uptake despite favorable passive diffusion [3]. In silico predictions using logD (3.4) and polar surface area (58 Ų) estimate moderate BBB permeability, but experimental validation is absent from the reviewed materials [3] [5].
Irritant;Health Hazard